

comparative analysis of imidazo[4,5-d]pyridazine and pyrazolopyrimidine kinase inhibitors

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Compound of Interest

Compound Name: 4,7-dichloro-1*H*-imidazo[4,5-d]pyridazine

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A Comparative Guide to Imidazo[4,5-d]pyridazine and Pyrazolopyrimidine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is dominated by the pursuit of potent and selective agents. Among the myriad heterocyclic scaffolds explored, imidazo[4,5-d]pyridazines and pyrazolopyrimidines have emerged as "privileged structures." Both are purine bioisosteres, capable of mimicking ATP to effectively bind to the hinge region of a kinase's active site.^[1] This guide provides a comparative analysis of these two scaffolds, highlighting their structure-activity relationships, target profiles, and the experimental methodologies used for their evaluation.

Core Scaffold Analysis and Structure-Activity Relationships (SAR)

Both scaffolds serve as excellent starting points for kinase inhibitor design due to their ability to form crucial hydrogen bonds with the kinase hinge region.^{[1][2]} However, their distinct nitrogen

placement and ring electronics offer different opportunities for substitution and vector growth, influencing potency, selectivity, and pharmacokinetic properties.

- Pyrazolopyrimidine Scaffold: This is arguably the more extensively explored of the two. Isomers like pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine are common cores in numerous approved drugs and clinical candidates.[2][3] The scaffold's versatility allows for modifications at multiple positions, enabling chemists to fine-tune activity against a wide range of kinases, including Janus kinases (JAKs), Src-family kinases (SFKs), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinases (PI3Ks).[2][4][5][6] For instance, in the development of JAK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core was identified via high-throughput screening and subsequently optimized for potency and selectivity.[4][7]
- Imidazo[4,5-d]pyridazine Scaffold: As a close structural analog to purines, this scaffold has also shown significant promise.[8] Isomers such as imidazo[1,2-b]pyridazine have been successfully developed into multi-kinase inhibitors like Ponatinib, which targets BCR-ABL.[8][9] Research has demonstrated the potential of this scaffold to yield potent inhibitors of PI3K, mTOR, and PIM kinases.[10][11] The strategic placement of substituents on the imidazo[1,2-b]pyridazine core can lead to highly selective and potent compounds. For example, structure-based design has led to the identification of derivatives that potently inhibit both c-Met and VEGFR2.[12]

Caption: Core scaffolds and their primary kinase targets.

Comparative Performance Data

Quantitative comparison of inhibitors requires standardized assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency. Below is a table summarizing representative public data for inhibitors from both classes against key kinase targets.

Scaffold	Compound Example	Target Kinase	Biochemica I IC50 (nM)	Cellular Assay Potency (nM)	Reference Compound
Pyrazolopyrimidine	eCF506	SRC	< 1	~100 (MCF7 GI50)	Dasatinib
Compound 7j	JAK2	2.4	~250 (pSTAT5 IC50)	Ruxolitinib	
Ibrutinib	BTK	0.5	11 (MCL cell GI50)	Acalabrutinib	
Imidazo[1,2-a]pyridine	Compound 35	PI3K α	150	7900 (T47D IC50)	Alpelisib
Imidazo[1,2-b]pyridazine	Ponatinib	BCR-ABL (T315I)	2.0	40 (Ba/F3 cell GI50)	Nilotinib
Compound 26	c-Met/VEGFR2	1.9 / 2.2	5.0 / 1.8 (MKN45/HUV EC)	Cabozantinib	

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. Cellular potency (e.g., GI50) reflects not only target inhibition but also cell permeability and off-target effects.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)

Targeted Signaling Pathways

Inhibitors from both scaffolds often target kinases within critical oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways. Understanding these pathways is crucial for predicting the biological consequences of kinase inhibition.

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Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Key Experimental Protocols

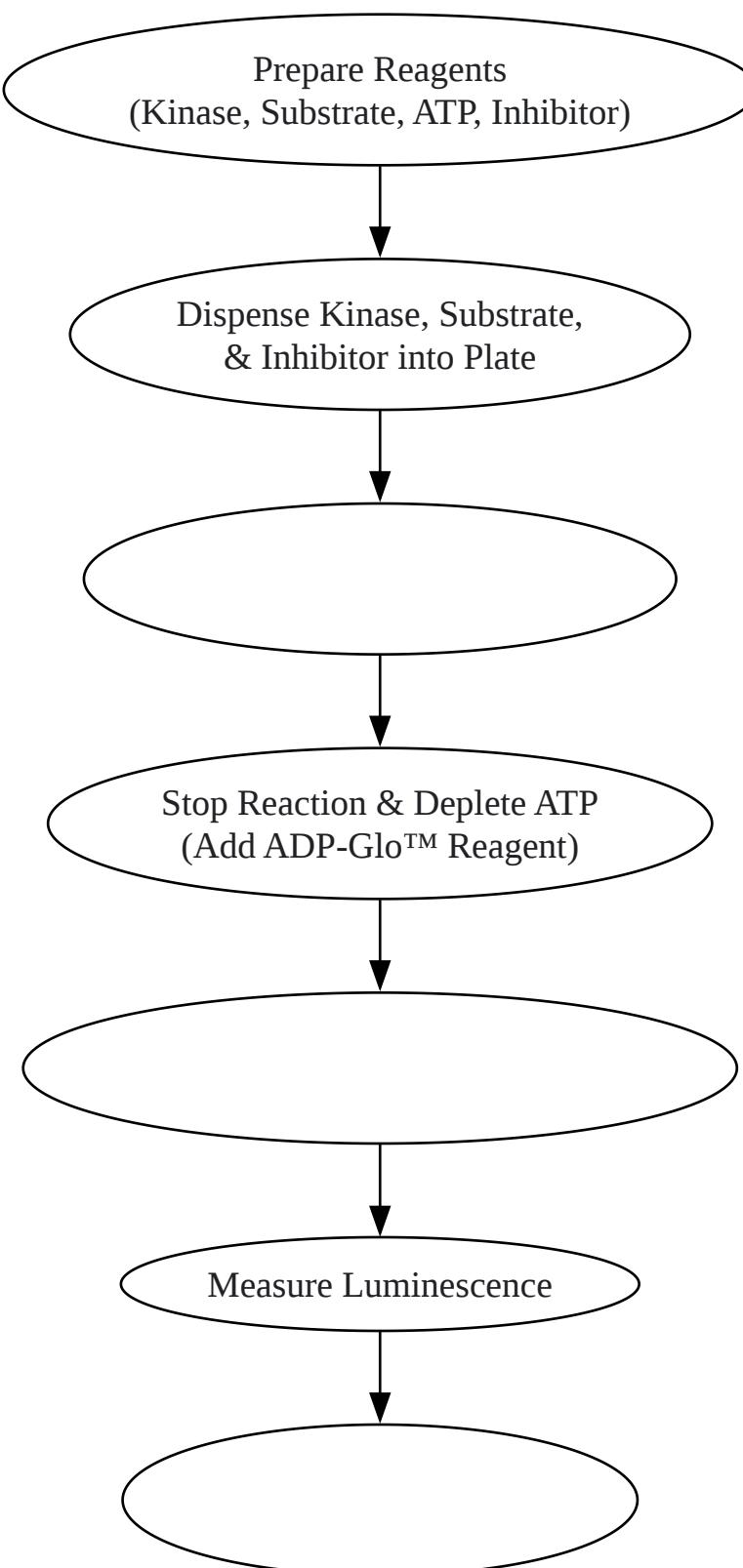
The evaluation of kinase inhibitors relies on a cascade of robust biochemical and cell-based assays. The workflow typically progresses from determining direct enzyme inhibition to assessing effects in a complex cellular environment.[14][15]

A. Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining inhibitor potency (IC50) in a purified, *in vitro* system.[16][17]

- Principle: The assay is performed in two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the test inhibitor. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, kinase activity.[18]
- Methodology:
 - Reagent Preparation: Prepare kinase buffer, dilute the kinase and substrate, and prepare serial dilutions of the test inhibitor (typically in DMSO).
 - Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor.
 - Initiate the reaction by adding a defined concentration of ATP (often at the Km value).
 - Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
 - Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
 - Data Acquisition: Measure luminescence using a plate reader.

- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14][18]

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Caption: Workflow for a typical biochemical kinase assay.

B. Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines, providing a more physiologically relevant measure of a compound's efficacy.[18][19]

- Principle: Assays like MTT measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product. Luminescence-based assays like CellTiter-Glo® quantify the amount of ATP present, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability.[18][19]
- Methodology:
 - Cell Culture: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO).
 - Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
 - Signal Generation (MTT): Add MTT solution and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
 - Signal Generation (CellTiter-Glo®): Add the CellTiter-Glo® reagent to the wells, which lyses the cells and initiates a luminescent reaction.
 - Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
 - Data Analysis: Calculate the percentage of growth inhibition (GI50) by plotting the percentage of viable cells against the log concentration of the inhibitor.[18]

Conclusion

Both imidazo[4,5-d]pyridazine and pyrazolopyrimidine scaffolds are foundational in modern kinase inhibitor design. Pyrazolopyrimidines are exceptionally well-validated, forming the basis of numerous clinical agents across a wide spectrum of kinase targets.[2][3][20] Imidazo[4,5-

d]pyridazines, while perhaps less ubiquitous, have demonstrated immense potential, leading to powerful multi-kinase inhibitors and offering distinct SAR opportunities.[8][10] The choice between these scaffolds depends on the specific kinase target, the desired selectivity profile, and the drug-like properties required for the intended therapeutic application. The rigorous application of the biochemical and cellular assays detailed herein is essential for the successful development of potent and selective clinical candidates from either class.

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